molecular formula C14H23NO2 B14607285 N-(2,2-Diethoxyethyl)-2,6-dimethylaniline CAS No. 60710-57-8

N-(2,2-Diethoxyethyl)-2,6-dimethylaniline

Cat. No.: B14607285
CAS No.: 60710-57-8
M. Wt: 237.34 g/mol
InChI Key: LMXFUIAAXJVZTC-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-2,6-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a diethoxyethyl group attached to the nitrogen atom of a 2,6-dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Diethoxyethyl)-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diethoxyethyl)-2,6-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, substituted anilines, and various functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2,2-Diethoxyethyl)-2,6-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,2-Diethoxyethyl)-2,6-dimethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Diethoxyethyl)-2,6-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and physical properties. Its diethoxyethyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

60710-57-8

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-2,6-dimethylaniline

InChI

InChI=1S/C14H23NO2/c1-5-16-13(17-6-2)10-15-14-11(3)8-7-9-12(14)4/h7-9,13,15H,5-6,10H2,1-4H3

InChI Key

LMXFUIAAXJVZTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=C(C=CC=C1C)C)OCC

Origin of Product

United States

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